Kynurenic Acid

Description

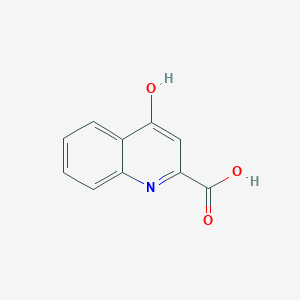

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZHHEIFKROPDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075417 | |

| Record name | 4-Hydroxy-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] Yellow needles; [Alfa Aesar MSDS], Solid | |

| Record name | Kynurenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Kynurenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463252 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

492-27-3, 13593-94-7 | |

| Record name | Kynurenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynurenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Transtorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013593947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kynurenic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | kynurenic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KYNURENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H030S2S85J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kynurenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

280 °C | |

| Record name | Kynurenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Kynurenic acid is synthesized from kynurenine through a transamination reaction catalyzed by the enzyme kynurenine aminotransferase . This reaction can also be facilitated by reactive oxygen species .

Industrial Production Methods: In industrial settings, this compound can be produced through the fermentation of tryptophan-rich substrates using specific microbial strains that express kynurenine aminotransferase . The product is then purified using techniques such as liquid chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of reactive oxygen species.

Reduction: While less common, reduction reactions can also occur under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly involving its carboxyl and hydroxyl groups.

Common Reagents and Conditions:

Oxidizing Agents: Reactive oxygen species are commonly involved in the oxidation of this compound.

Reducing Agents: Specific reducing agents can be used under controlled conditions.

Substitution Reagents: Various nucleophiles can be used for substitution reactions.

Major Products:

Oxidation Products: Oxidized derivatives of this compound.

Reduction Products: Reduced forms of this compound.

Substitution Products: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neuroprotective Effects

Kynurenic acid acts as an endogenous antagonist of N-methyl-D-aspartate receptors, which are implicated in excitotoxicity and neurodegenerative diseases. Its neuroprotective properties are particularly relevant in conditions such as Alzheimer's disease and schizophrenia.

- Alzheimer's Disease: Higher concentrations of this compound in cerebrospinal fluid have been associated with slower progression of Alzheimer's disease. The activation of the neuroprotective branch of the kynurenine pathway may serve as an adaptive response in patients, suggesting potential therapeutic avenues for intervention .

- Schizophrenia: Elevated levels of this compound have been linked to cognitive deficits in schizophrenia. Studies indicate that increased this compound concentration may underlie working memory dysfunction attributed to altered glutamatergic transmission .

Immunomodulatory Properties

This compound exhibits significant immunomodulatory effects, influencing both pro-inflammatory and anti-inflammatory responses.

- Anti-inflammatory Actions: this compound has been shown to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor and interleukin-6 in various cell models. In vivo studies further confirm that this compound treatment can inhibit inflammation and improve outcomes in models of immune-mediated diseases .

- Cancer Immunology: The dual role of this compound as a promoter of immune suppression can facilitate tumor immune escape. Its ability to modulate immune responses highlights its potential as a therapeutic agent in cancer treatment .

Metabolic Regulation

Recent research suggests that this compound plays a crucial role in metabolic health.

- Energy Homeostasis: this compound acts as a signaling molecule that regulates energy balance through pathways involving G protein-coupled receptor 35 and AMP-activated protein kinase. This regulation is essential for maintaining metabolic homeostasis and could be targeted for treating metabolic disorders such as obesity and diabetes .

- Exercise-Induced Production: Exercise training has been shown to enhance the production of this compound in skeletal muscles, contributing to improved thermogenesis and reduced insulin resistance .

Implications in Mental Health Disorders

This compound's involvement in mental health is increasingly recognized, particularly concerning mood disorders.

- Major Depressive Disorder: Lower levels of this compound have been observed in patients with major depressive disorder compared to healthy controls. This correlation suggests that this compound may serve as a biomarker for depression and could inform therapeutic strategies .

- Antidepressant Effects: Animal studies indicate that administration of this compound can induce antidepressant-like effects, providing insight into its potential use as a treatment for depression .

Summary Table: Applications of this compound

Mechanism of Action

Kynurenic acid exerts its effects primarily by acting as an antagonist at ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors . It also acts as a noncompetitive antagonist at the glycine site of the NMDA receptor and as an antagonist of the α7 nicotinic acetylcholine receptor . Additionally, this compound is a ligand for the orphan G protein-coupled receptor GPR35 and an agonist for the G protein-coupled receptor HCAR3 .

Comparison with Similar Compounds

KYNA shares structural and functional similarities with other KP metabolites and synthetic derivatives. Key comparisons include:

Structural and Functional Comparisons

Key Insights :

- Receptor Specificity: 6-Hydroxythis compound shows stronger AMPA receptor inhibition than KYNA, while quinolinic acid exerts opposing NMDA agonism .

- Structural Determinants : The 4-hydroxyl and carboxyl groups in KYNA are critical for NMDA antagonism and antioxidant activity. Adding a 6-hydroxyl group (6-HKA) enhances AMPA selectivity .

Pharmacokinetic Profiles

Key Insights :

- BBB Penetration : KYNA’s low BBB permeability is overcome by analogs like SZR-104, which achieves 3× higher CNS penetration .

- Renal Handling : KYNA and xanthurenic acid are secreted via organic anion transporters (OATs), but KYNA’s excretion is more sensitive to probenecid inhibition .

Metabolic Pathways

- KYNA Synthesis: Produced by kynurenine aminotransferases (KAT I/II) in astrocytes. L-kynurenine is the primary precursor, but D-kynurenine also contributes minimally .

- Neurotoxic vs. Neuroprotective Branch: KYNA and quinolinic acid represent divergent KP pathways; their balance influences CNS health .

Clinical and Therapeutic Implications

- Neurological Disorders : Elevated KYNA correlates with cognitive impairment in schizophrenia and delirium, while analogs like SZR-104 show promise in epilepsy .

- Renal Protection : Higher plasma KYNA is inversely associated with end-stage kidney disease, likely due to anti-inflammatory effects .

- Diabetes : Xanthurenic acid exacerbates insulin resistance, whereas KYNA’s role is context-dependent, with both pro- and anti-diabetic effects reported .

Biological Activity

Kynurenic acid (KYNA) is a significant metabolite in the kynurenine pathway of tryptophan metabolism. It is known for its diverse biological activities, particularly in neuroprotection, immunomodulation, and antioxidant properties. This article delves into the biological activity of KYNA, examining its mechanisms of action, therapeutic potential, and implications in various diseases.

1. Neuroprotective Properties

KYNA has been shown to exert neuroprotective effects through multiple mechanisms:

- NMDA Receptor Antagonism : KYNA acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in excitotoxicity and neurodegenerative disorders. Elevated levels of KYNA in cerebrospinal fluid (CSF) have been associated with schizophrenia and bipolar disorder, indicating its role in modulating neurotransmission and protecting against neuronal damage .

- Oxidative Stress Reduction : As an antioxidant, KYNA scavenges reactive oxygen species (ROS), thereby preventing oxidative damage to neurons. This activity is crucial for maintaining neuronal health and function .

2. Immunomodulatory Effects

KYNA plays a dual role in the immune system:

- Anti-inflammatory Actions : KYNA has been documented to reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-1β. It inhibits the differentiation of Th17 cells and modulates dendritic cell function, which is beneficial in inflammatory conditions .

- Tumor Immune Escape : While KYNA can suppress inflammation, it may also facilitate tumor immune evasion by creating an immunosuppressive environment. This paradoxical behavior highlights its potential as both a therapeutic agent and a contributor to cancer progression .

3. Role in Psychiatric Disorders

Research indicates that altered levels of KYNA are linked to psychiatric conditions:

- Association with Bipolar Disorder : A genome-wide association study revealed that genetic variants influencing KYNA levels correlate with symptoms of bipolar disorder, suggesting that modulation of KYNA could be a target for therapeutic intervention .

- Cognitive Impairments : Higher concentrations of KYNA have been associated with cognitive deficits in various psychiatric disorders, indicating its potential role as a biomarker for disease severity .

Table 1: Summary of Key Research Findings on this compound

Case Study: this compound in Alzheimer's Disease

A recent study highlighted that patients with Alzheimer's disease exhibited elevated levels of KYNA compared to controls. This increase was associated with a slower progression of cognitive decline, suggesting that enhancing KYNA production could be a viable therapeutic strategy to mitigate neurodegeneration .

Q & A

Q. What are the standard methodologies for detecting and quantifying kynurenic acid in biological samples?

this compound (KYNA) is typically quantified using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection. For instance, NCE-HPLC methods achieve quantification limits as low as 0.2 fmol·10 mL⁻¹ in prefrontal perfusates, ensuring high sensitivity for in vivo microdialysis studies . Researchers should validate methods using spike-and-recovery experiments to account for matrix effects and ensure reproducibility. Animal models, such as genetically modified mice (e.g., Cacna1a⁺/⁻ mice), are often employed to study KYNA dynamics in neurological contexts .

Q. What experimental models are optimal for studying this compound’s role in the central nervous system (CNS)?

In vitro models (e.g., primary neuronal cultures) are suitable for mechanistic studies of KYNA’s NMDA receptor antagonism, while in vivo models (e.g., rodents with induced seizures or neurodegenerative phenotypes) are critical for evaluating behavioral and systemic effects. For example, systemic administration of KYNA analogs in mice has been used to assess its impact on spike-wave discharges and convulsions, with data analyzed via one-way ANOVA and Tukey’s post hoc tests . Controls should include sham-operated animals and vehicle-treated groups to isolate KYNA-specific effects.

Q. How can researchers ensure accurate handling and storage of this compound in laboratory settings?

KYNA is classified as a skin/eye irritant (GHS Category 2/2A) and requires storage in sealed containers under ventilation to avoid aerosol formation . Handling protocols mandate PPE (gloves, lab coats) and ethanol-based decontamination for spills. Stability studies recommend −20°C storage for long-term preservation and avoidance of repeated freeze-thaw cycles to prevent degradation.

Advanced Research Questions

Q. How can contradictory findings on this compound’s neuroprotective versus neurotoxic effects be resolved?

Discrepancies often arise from differences in concentration thresholds, model systems, or metabolic interactions. A systematic review approach, combined with dose-response studies, can clarify context-dependent outcomes. For example, low-dose KYNA (≤100 nM) may exhibit neuroprotection via antioxidant pathways, while higher doses (>1 µM) disrupt glutamatergic signaling, leading to cognitive impairment . Meta-analyses should stratify data by experimental conditions (e.g., in vitro vs. in vivo, acute vs. chronic exposure) to identify confounding variables.

Q. What advanced techniques are available to study this compound’s modulation of the kynurenine pathway in disease models?

Isotopic tracing (e.g., ¹³C-labeled tryptophan) paired with metabolomics can map KYNA flux in real time. CRISPR/Cas9-edited cell lines (e.g., knockdown of kynurenine aminotransferase II) enable targeted exploration of enzymatic regulation. Computational models, such as kinetic simulations of the kynurenine pathway, help predict KYNA accumulation under inflammatory stimuli (e.g., IFN-γ exposure) .

Q. What strategies optimize this compound delivery for targeting lung or brain tissues in preclinical studies?

Nanoparticle carrier systems (e.g., poly(lactic-co-glycolic acid) [PLGA] nanoparticles) enhance KYNA bioavailability and tissue specificity. For pulmonary delivery, nebulized KYNA-loaded nanoparticles have been tested in tobacco smoke models to reduce oxidative damage . Blood-brain barrier (BBB) penetration can be improved via surface functionalization with transferrin receptors. Pharmacokinetic studies should monitor plasma half-life and tissue distribution using LC-MS/MS.

Methodological Considerations

Q. How should researchers design experiments to evaluate this compound’s interaction with aryl hydrocarbon receptor (AhR) signaling?

- Hypothesis: KYNA acts as an AhR ligand, modulating downstream anti-inflammatory responses.

- Methods:

- Use AhR-deficient murine macrophages to compare KYNA-induced cytokine profiles (e.g., IL-6, TNF-α) via ELISA.

- Perform competitive binding assays with ²H-labeled TCDD to quantify KYNA’s AhR affinity.

- Analyze transcriptomic changes (RNA-seq) in AhR target genes (e.g., CYP1A1) .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Nonlinear regression models (e.g., sigmoidal dose-response curves) are ideal for estimating EC₅₀/IC₅₀ values. For multi-group comparisons (e.g., varying KYNA doses across genotypes), mixed-effects models account for inter-subject variability. Post hoc power analyses ensure sample sizes are sufficient to detect biologically relevant effect sizes .

Data Interpretation and Reporting

Q. How should conflicting data on this compound’s role in schizophrenia be addressed in publications?

- Contradiction: Some studies report elevated KYNA in schizophrenia patients, while others attribute symptoms to KYNA deficiency.

- Resolution: Stratify patient cohorts by subtype (e.g., deficit vs. non-deficit schizophrenia) and control for confounding factors (e.g., antipsychotic medication). Transparent reporting of effect sizes and confidence intervals is critical .

Q. What ethical and reproducibility standards apply to this compound research?

- Ethics: Obtain institutional approval for animal studies (e.g., ARRIVE guidelines) and human trials (e.g., informed consent for CSF sampling).

- Reproducibility: Publish raw data (e.g., HPLC chromatograms) and detailed protocols in supplementary materials. Cross-validate findings using orthogonal methods (e.g., ELISA vs. HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.